molecular formula C9H10O B3024430 Benzyl vinyl ether CAS No. 935-04-6

Benzyl vinyl ether

Cat. No.: B3024430
CAS No.: 935-04-6
M. Wt: 134.17 g/mol
InChI Key: AZDCYKCDXXPQIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl vinyl ether can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with acetylene in the presence of a base, such as sodium hydroxide, to form this compound . Another method includes the palladium-catalyzed regioselective arylation of vinyl ethers, which provides a more efficient and selective approach .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where benzyl alcohol and acetylene are reacted under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Benzyl vinyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Benzyl vinyl ether is unique due to the presence of both the benzyl and vinyl ether groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo Claisen rearrangements and participate in polymerization reactions makes it valuable in both academic research and industrial applications .

Properties

IUPAC Name

ethenoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDCYKCDXXPQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25610-98-4
Details Compound: Benzene, [(ethenyloxy)methyl]-, homopolymer
Record name Benzene, [(ethenyloxy)methyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25610-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90455666
Record name Benzylvinylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-04-6
Record name Vinyl benzyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylvinylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(ethenyloxy)methyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINYL BENZYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPW87YYN6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethyl vinyl ether was mixed in benzyl alcohol, to which was then added mercury acetate, and the mixture was stirred at room temperature for 12 hours. The reaction mixture was extracted with ethyl acetate and the ethyl acetate extract was washed with water, followed by distillation in vacuo to obtain benzyl vinyl ether.
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Synthesis routes and methods II

Procedure details

45 g (0.25 equivalent) of dicyclopentadiene skeleton phenolic resin, DPP-3H (special phenolic resin manufactured by Nippon Petrochemical Co., Ltd.), 38.1 g of vinylbenzyl chloride CMS-AM (m-/p-isomers: 50/50 wt % mixture) (purity of 91%, 0.25 mol), 2.4 g of tetra-n-butylammonium bromide, 0.038 g of 2,4-dinitrophenol and 200 g of methyl ethyl ketone were charged into a 1-liter four-necked flask equipped with a thermoregulator, stirrer, cooling condenser and dropping funnel and dissolved under agitation, and 40 g of a 50 wt % aqueous solution of NaOH (NaOH purity of 95%, 0.475 mol) was added dropwise at 75° C. to the obtained solution over 20 minutes and further stirred at 75° C. for 4 hours. After the obtained reaction mixture was cooled to room temperature, it was neutralized with 2N hydrochloric acid, 100 g of toluene was added, and the organic layer was then washed three times with 300 g of distilled water. After methyl ethyl ketone was removed under reduced pressure, the reaction product was precipitated in 300 ml of methanol to collect solid matter through filtration, which was then dried at 50° C. in a vacuum oven to obtain a vinylbenzyl ether compound at a yield of 95%. This is designated as compound 3.
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100 g
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95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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